![molecular formula C25H30N2O4 B12881858 2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide CAS No. 144175-37-1](/img/structure/B12881858.png)
2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide is a complex organic compound characterized by its unique isoxazole ring structure and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide typically involves the formation of the isoxazole ring followed by the introduction of methoxyphenyl groups and the hexylacetamide moiety. The process generally includes:
Formation of Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Hexylacetamide Moiety: The final step involves the coupling of the isoxazole derivative with hexylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid
- 3,4-Bis(4-methoxyphenyl)isoxazole
Uniqueness
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide stands out due to its unique combination of methoxyphenyl groups and hexylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
144175-37-1 |
|---|---|
Formule moléculaire |
C25H30N2O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-hexylacetamide |
InChI |
InChI=1S/C25H30N2O4/c1-4-5-6-7-16-26-23(28)17-22-24(18-8-12-20(29-2)13-9-18)25(27-31-22)19-10-14-21(30-3)15-11-19/h8-15H,4-7,16-17H2,1-3H3,(H,26,28) |
Clé InChI |
URGVSHVGXWQUPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


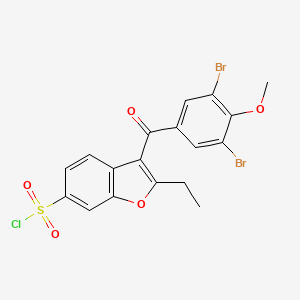
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)

![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
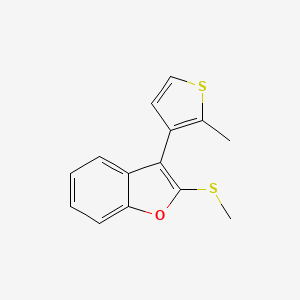
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
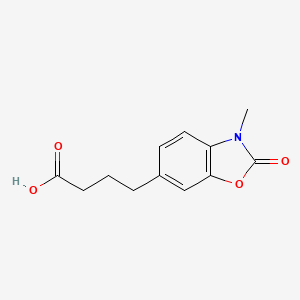
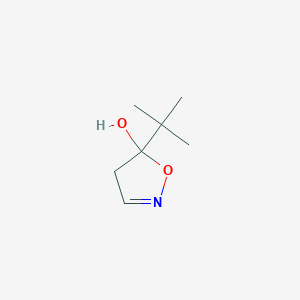
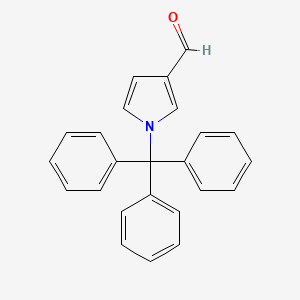

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
